- Pharmacophore/receptor models for GABAA/BzR subtypes (α1β3γ2, α5β3γ2, and α6β3γ2) via a comprehensive ligand-mapping approachJournal of Medicinal Chemistry, 2000, 43(1), 71-95,
Cas no 91917-65-6 (Ro15-4513)

Ro15-4513 structure
Nombre del producto:Ro15-4513
Ro15-4513 Propiedades químicas y físicas
Nombre e identificación
-
- RO 15-4513
- ethyl 8-azido-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- 8-Azido-5,6-dihydro-5-Methyl-6-oxo-4H-iMidazo[1,5-a][1,4]benzodiazepine-3-carboxylicacidethylester
- Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo-1,4-benzodiazepine-3-carboxylate
- Tocriscreen Total
- Ethyl 8-azido-6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- Ro15-4513
- Ethyl 8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (ACI)
- GTPL4365
- Ro-15-4513
- 8-azido-5,6-dihydro-5-methyl-6-oxo-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester
- MS-24865
- CHEBI:93452
- CS-0027980
- Ro 154513
- [3H]Ro15-4513
- PDSP1_001777
- BRD-K82823076-001-02-6
- AKOS024456901
- HY-103476
- Azidomazenil
- BDBM26267
- Ro15-4513?
- PDSP2_001760
- DTXSID80238763
- DA-77499
- 4H-Imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, 8-azido-5,6-dihydro-5-methyl-6-oxo-, ethyl ester
- Q7339199
- ethyl 12-azido-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,11,13-pentaene-5-carboxylate
- RO-154513
- Ethyl 8-azido-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
- GTPL4296
- HMS3268D11
- HMS3677A05
- UNII-S5XGL82O5Y
- BRD-K82823076-001-01-8
- Ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- S5XGL82O5Y
- CHEMBL6597
- 91917-65-6
- NCGC00092292-01
- SCHEMBL15009603
- G12275
- [3H]Ro154513
- MFCD00078598
- HMS3413A05
-
- MDL: MFCD00078598
- Renchi: 1S/C15H14N6O3/c1-3-24-15(23)13-12-7-20(2)14(22)10-6-9(18-19-16)4-5-11(10)21(12)8-17-13/h4-6,8H,3,7H2,1-2H3
- Clave inchi: CFSOJZTUTOQNIA-UHFFFAOYSA-N
- Sonrisas: [N-]=[N+]=NC1C=C2C(N(CC3N(C2=CC=1)C=NC=3C(OCC)=O)C)=O
Atributos calculados
- Calidad precisa: 326.11300
- Masa isotópica única: 326.112738
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 4
- Complejidad: 563
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 78.8
- Xlogp3: 1.8
Propiedades experimentales
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- Disolución: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: 0.8 mg/mL
- PSA: 114.18000
- Logp: 1.96706
Ro15-4513 Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Condiciones de almacenamiento:Desiccate at +4°C
Ro15-4513 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0027980-5mg |
Ro15-4513 |
91917-65-6 | ≥98.0% | 5mg |
$330.0 | 2022-04-26 | |
ChemScence | CS-0027980-10mg |
Ro15-4513 |
91917-65-6 | ≥98.0% | 10mg |
$550.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R911620-1mg |
Ro15-4513 |
91917-65-6 | 98% | 1mg |
¥1,713.60 | 2022-08-31 | |
TRC | R700943-10mg |
Ro 15-4513 |
91917-65-6 | 10mg |
$ 1499.00 | 2023-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-203683-10 mg |
RO 15-4513, |
91917-65-6 | 10mg |
¥1,617.00 | 2023-07-11 | ||
MedChemExpress | HY-103476-10mM*1 mL in DMSO |
Ro15-4513 |
91917-65-6 | 99.17% | 10mM*1 mL in DMSO |
¥1485 | 2024-04-15 | |
A2B Chem LLC | AH82344-50mg |
RO 15-4513 |
91917-65-6 | 99% | 50mg |
$627.00 | 2024-07-18 | |
1PlusChem | 1P00GSA0-10mg |
RO 15-4513 |
91917-65-6 | 99% | 10mg |
$241.00 | 2025-02-27 | |
A2B Chem LLC | AH82344-25mg |
RO 15-4513 |
91917-65-6 | 99% | 25mg |
$405.00 | 2024-07-18 | |
1PlusChem | 1P00GSA0-50mg |
RO 15-4513 |
91917-65-6 | 99% | 50mg |
$714.00 | 2025-02-27 |
Ro15-4513 Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Ro15-4513 Preparation Products
Ro15-4513 Literatura relevante
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
91917-65-6 (Ro15-4513) Productos relacionados
- 2138382-17-7(2-(4-Aminophenyl)-6-(3-methylbutyl)-3,4-dihydropyrimidin-4-one)
- 899383-77-8(11-methyl-N,10-diphenyl-1,8,12-triazatricyclo7.3.0.0^{3,7}dodeca-2,7,9,11-tetraen-2-amine)
- 2418714-85-7(5-(5-Methyl-1,4-oxazepane-4-carbonyl)pyridin-3-yl sulfurofluoridate)
- 1430806-04-4(PF 05089771)
- 2171187-47-4((2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxan-4-yl}formamido)propanoic acid)
- 146955-45-5(7-Tetradecen-2-one,(7Z)-)
- 2680895-26-3(benzyl N-5-(2-bromophenyl)-2-cyclopropylpyrimidin-4-ylcarbamate)
- 24393-54-2(Ethyl (E)-3-(2-Methoxyphenyl)prop-2-enoate)
- 1807311-16-5(Ethyl 5-cyano-2-hydroxy-3-(trifluoromethyl)phenylacetate)
- 2228770-09-8(4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91917-65-6)Ro15-4513

Pureza:99%/99%/99%/99%
Cantidad:2mg/25mg/50mg/100mg
Precio ($):183.0/1177.0/1530.0/2194.0